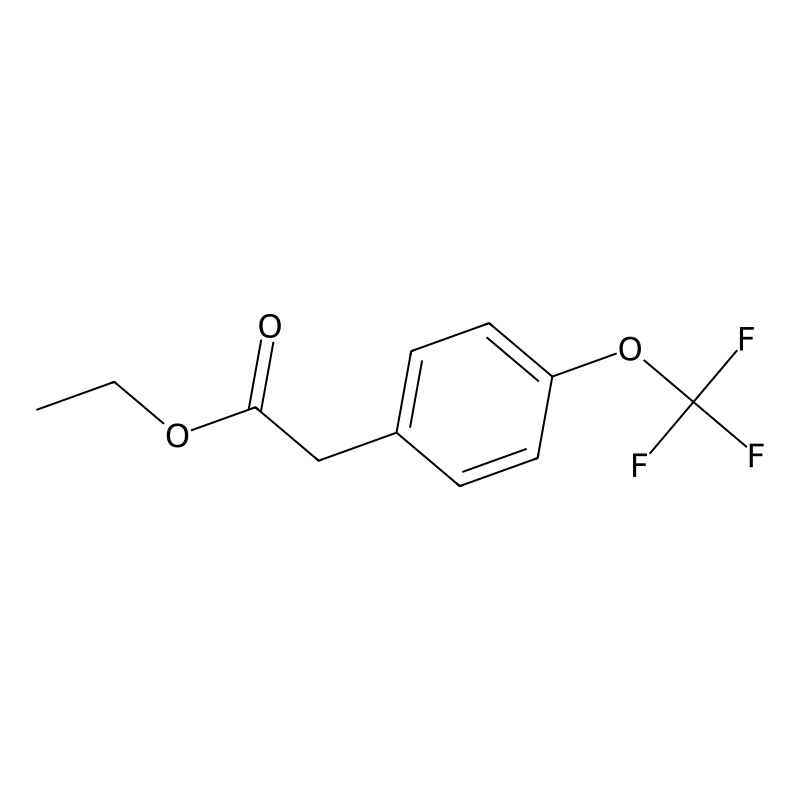Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Agrochemicals and Pharmaceuticals
Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridine (TFMP) derivatives, which include Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries.
Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is a chemical compound with the molecular formula and a molecular weight of 250.20 g/mol. It is known for its distinctive structure, which includes an ethyl ester group and a trifluoromethoxy substituent on a phenyl ring. This compound is characterized by its clear, colorless appearance and has been assigned the CAS number 1206550-93-7. The InChI Key for this compound is BRGSHFKABBJCGX-UHFFFAOYSA-N, and it is recognized in various chemical databases, including PubChem (CID 1206550-93-7) .
There is no current information available on the specific mechanism of action of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate.
As with any unknown compound, it is advisable to handle Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate with caution. Specific safety data sheets (SDS) are not readily available, but general safety practices for organic compounds should be followed, including:
- Wearing gloves, safety glasses, and protective clothing when handling.
- Working in a well-ventilated fume hood.
- Properly disposing of waste according to local regulations.
- Ester Hydrolysis: This reaction occurs in the presence of water and an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.
- Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoromethoxy group.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.
These reactions highlight the compound's versatility in organic synthesis and its potential utility as an intermediate in the production of more complex molecules .
The synthesis of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate can be achieved through several methods:
- Direct Esterification: This method involves reacting 4-(trifluoromethoxy)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid.
- Nucleophilic Substitution: Starting from a suitable halide derivative of 4-(trifluoromethoxy)phenol, nucleophilic substitution with ethyl acetate can yield the desired product.
- Rearrangement Reactions: Utilizing rearrangement chemistry involving starting materials that contain both trifluoromethoxy and acetate functionalities can also lead to this compound.
These synthetic routes emphasize the compound's accessibility for research and industrial applications .
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate has potential applications in various fields:
- Pharmaceuticals: As a building block for synthesizing biologically active compounds.
- Agricultural Chemicals: It may serve as an intermediate in developing herbicides or pesticides due to its chemical properties.
- Material Science: Its unique structure could be useful in creating specialized polymers or coatings with enhanced properties.
These applications underline the importance of trifluoromethylated compounds in modern chemical research .
Several compounds share structural similarities with ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, which can be compared based on their functional groups and biological activities:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7 | 0.96 | Methyl ester instead of ethyl |
| Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | 1261553-60-9 | 0.94 | Contains an additional methyl group |
| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | 0.86 | Contains a keto group |
| Ethyl 2-(trifluoromethyl)benzoate | 577-62-8 | 0.84 | Lacks the phenyl substitution |
These comparisons illustrate how ethyl 2-(4-(trifluoromethoxy)phenyl)acetate stands out due to its specific trifluoromethoxy substitution, which may confer unique properties not found in other similar compounds .








